p-Toluenesulfonic Acid 1-Butyn-3-yl Ester

Übersicht

Beschreibung

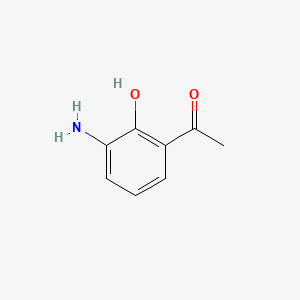

p-Toluenesulfonic Acid 1-Butyn-3-yl Ester, also known as PTSA-yne or Toluene Sulfonic Acid Propargyl Ester, is a chemical compound with a molecular formula of C11H14O3S . It is commonly used as a catalytic agent in various chemical reactions due to its strong acidity and solubility in organic solvents.

Synthesis Analysis

The synthesis of p-Toluenesulfonic Acid 1-Butyn-3-yl Ester can be achieved from Tosyl chloride and 3-Butyn-2-ol .

Molecular Structure Analysis

The molecular formula of p-Toluenesulfonic Acid 1-Butyn-3-yl Ester is C11H12O3S . Its molecular weight is 224.28 .

Physical And Chemical Properties Analysis

p-Toluenesulfonic Acid 1-Butyn-3-yl Ester is a white to gray to brown powder to crystal . It has a melting point of 52°C . The predicted boiling point is 351.1±17.0 °C and the predicted density is 1.196±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Organic Transformations

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : p-TSA is used to catalyze organic transformations, which is an active area of research for developing efficient synthetic methodologies . It is associated with many advantages, such as operational simplicity, high selectivity, excellent yields, and ease of product isolation .

- Methods and Procedures : The specific methods and procedures can vary greatly depending on the specific transformation being carried out. However, the general approach involves using p-TSA to activate different organic functional groups .

- Results and Outcomes : The use of p-TSA in organic transformations often results in high yields and selectivity. It also enables the synthesis of many important structural scaffolds without any hazardous metals .

Bio-Based Wood Adhesives

- Scientific Field : Polymer Science

- Application Summary : p-Toluenesulfonic acid (PTSA) is being explored as a promising acid catalyst for sucrose-based adhesives .

- Methods and Procedures : The curing behavior of sucrose with PTSA (Suc-PTSA) was studied. The thermal analysis results showed that the thermal properties of sucrose decreased significantly with the addition of PTSA .

- Results and Outcomes : PTSA has the potential to cure sucrose more efficiently and at lower temperatures than previous sucrose-based adhesives .

Hydrolysis of Waste Polyethylene Terephthalate (PET)

- Scientific Field : Green Chemistry

- Application Summary : p-TSA is used as an acid catalyst for the hydrolysis of waste PET under relatively mild conditions . This process is environmentally friendly and cost-effective compared to traditional methods that use strong acids or alkalis .

- Methods and Procedures : The study describes the use of concentrated p-TSA for PET hydrolysis, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C . The used PTSA was easily recovered from the filtrate after TPA collection using simple concentration and crystallization technologies .

- Results and Outcomes : The recovered PTSA still maintained excellent catalytic efficiency for PET hydrolysis after five consecutive cycles . Furthermore, the kinetics of the reaction confirmed that the PET hydrolysis catalyzed by concentrated PTSA conforms to a first-order reaction with a relatively low apparent activation energy of 76.4–125.4 kJ mol −1 .

Esterification Reactions

- Scientific Field : Organic Chemistry

- Application Summary : p-TSA is often used as a catalyst in esterification reactions, which are key in producing a wide range of chemicals, including pharmaceuticals, fragrances, and polymers .

- Methods and Procedures : In an esterification reaction, an alcohol and a carboxylic acid are reacted in the presence of a catalytic amount of p-TSA. The reaction is typically carried out at elevated temperatures .

- Results and Outcomes : The use of p-TSA in esterification reactions can lead to high yields and selectivity. It also allows for the reaction to be carried out under milder conditions compared to other acid catalysts .

Production of Biodiesel

- Scientific Field : Green Chemistry

- Application Summary : p-TSA can be used as a catalyst in the transesterification reaction used to produce biodiesel from vegetable oils .

- Methods and Procedures : In the production of biodiesel, vegetable oil is reacted with methanol in the presence of p-TSA. The reaction is typically carried out at elevated temperatures .

Safety And Hazards

p-Toluenesulfonic Acid 1-Butyn-3-yl Ester is classified as having acute toxicity - Category 4, for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Eigenschaften

IUPAC Name |

but-3-yn-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRDBUBKBUYLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Toluenesulfonic Acid 1-Butyn-3-yl Ester | |

CAS RN |

53487-52-8 | |

| Record name | but-3-yn-2-yl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)